molecular formula C9H13NO3S B1528789 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide CAS No. 1341641-01-7

2-Methoxy-3,5-dimethylbenzene-1-sulfonamide

Cat. No.: B1528789
CAS No.: 1341641-01-7
M. Wt: 215.27 g/mol
InChI Key: AQMJTBIZZKDTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO3S. It is characterized by a benzene ring substituted with a methoxy group at the 2-position, two methyl groups at the 3- and 5-positions, and a sulfonamide group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methoxy-3,5-dimethylbenzene as the starting material.

  • Sulfonation Reaction: The benzene ring undergoes sulfonation using chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group, forming 2-methoxy-3,5-dimethylbenzenesulfonic acid.

  • Amination Reaction: The sulfonic acid group is then converted to the sulfonamide group by reacting with ammonia (NH3) or an amine derivative under suitable conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is monitored and controlled to maintain consistent quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as nitronium ion (NO2+).

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, acidic conditions.

  • Reduction: LiAlH4, H2, Pd/C catalyst.

  • Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), heat.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of nitro derivatives or halogenated compounds.

Scientific Research Applications

2-Methoxy-3,5-dimethylbenzene-1-sulfonamide has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Methoxy-3,5-dimethylbenzenesulfonic acid: Similar structure but lacks the sulfonamide group.

  • 2-Methoxy-3,5-dimethylbenzene: Similar structure but lacks both the sulfonic acid and sulfonamide groups.

  • 2-Bromo-5-methoxy-1,3-dimethylbenzene: Similar structure but has a bromine atom instead of the sulfonamide group.

Uniqueness: 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts different chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

2-methoxy-3,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMJTBIZZKDTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide
Reactant of Route 3
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide
Reactant of Route 5
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide
Reactant of Route 6
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.